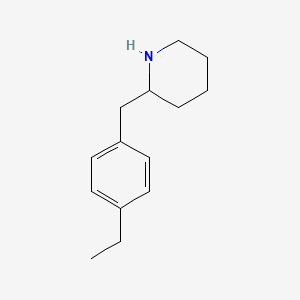

2-(4-Ethylbenzyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-[(4-ethylphenyl)methyl]piperidine |

InChI |

InChI=1S/C14H21N/c1-2-12-6-8-13(9-7-12)11-14-5-3-4-10-15-14/h6-9,14-15H,2-5,10-11H2,1H3 |

InChI Key |

QRNRCGZRNNQVFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis Approaches

Retrosynthetic analysis of 2-(4-Ethylbenzyl)piperidine offers several logical bond disconnections to simplify the target molecule into readily available starting materials. A primary disconnection strategy involves breaking the C2-benzyl bond of the piperidine (B6355638) ring. This leads to a 2-lithiated or equivalent piperidine synthon and a 4-ethylbenzyl halide synthon. Another key disconnection is at the N1-C2 and C6-N1 bonds of the piperidine ring, which simplifies the structure to a linear amino-aldehyde or a related precursor, setting the stage for cyclization strategies. amazonaws.com

A further retrosynthetic approach involves disconnecting the bonds adjacent to the nitrogen atom, which is a common strategy for amines. amazonaws.com This suggests a precursor like a 1,5-dicarbonyl compound and an ammonia (B1221849) source, or a 1,5-dihaloalkane and a primary amine. For the specific target of this compound, this would entail a more complex starting diketone or dihalide incorporating the 4-ethylbenzyl moiety.

Direct Synthesis Routes to the Piperidine Core with 4-Ethylbenzyl Substitution

These methods focus on constructing the piperidine ring with the 4-ethylbenzyl group already attached to what will become the C2 position of the heterocycle.

Reductive Amination Protocols for Piperidine Formation

Reductive amination is a powerful and versatile method for the synthesis of amines, including cyclic structures like piperidines. masterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.commdpi.com For the synthesis of this compound, a suitable precursor would be a δ-amino aldehyde or ketone where the amino group cyclizes onto the carbonyl to form a cyclic imine, which is subsequently reduced.

The general mechanism involves the formation of a cyclic iminium ion intermediate from a linear amino-aldehyde, which is then reduced by a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial; NaBH₃CN and NaBH(OAc)₃ are often preferred as they are selective for the iminium ion over the aldehyde or ketone starting material. masterorganicchemistry.com

Recent advancements in reductive amination include the use of aldehyde bisulfite adducts as stable and easy-to-handle aldehyde precursors. lookchem.com This approach can offer advantages in terms of purification and handling of otherwise volatile or unstable aldehydes. lookchem.com

| Precursor Type | Reagents | Key Features |

| δ-Amino aldehyde/ketone | NaBH₃CN, NaBH(OAc)₃ | In situ formation and reduction of cyclic iminium ion. masterorganicchemistry.com |

| Aldehyde bisulfite adduct | Amine, NaBH(OAc)₃ | Stable aldehyde precursor, useful for multi-step syntheses. lookchem.comthieme-connect.com |

| Diketone and amine source | H₂, Metal catalyst (e.g., Ru, Ir) | Hydrogen borrowing or double reductive amination strategies. mdpi.com |

Cyclization Reactions for Piperidine Ring Construction

A variety of cyclization reactions can be employed to construct the 2-substituted piperidine ring system. These methods often provide good control over stereochemistry.

Radical Cyclization: This approach can be used to form 2,4-disubstituted piperidines from acyclic precursors. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can yield piperidine derivatives. organic-chemistry.org The use of tris(trimethylsilyl)silane (B43935) (TTMSS) as a radical mediator has been shown to significantly improve the diastereoselectivity compared to traditional reagents like tributyltin hydride (TBTH). organic-chemistry.org This enhancement is attributed to a selective rearrangement of the minor stereoisomer through a cascade process. organic-chemistry.org

Aza-Prins Cyclization: This reaction involves the cyclization of N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid such as AlCl₃, to provide trans-2-substituted-4-halopiperidines. organic-chemistry.org

Palladium-Catalyzed Cyclization: Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system can be used to synthesize various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org

Biocatalytic Cyclization: Transaminases have been utilized for the enantio-complementary synthesis of 2-substituted piperidines from ω-chloroketones. acs.org This method offers high enantiomeric excesses and can be applied to a range of substrates. acs.org

| Cyclization Method | Key Reagents/Catalysts | Substrate Type | Noteworthy Features |

| Radical Cyclization | TTMSS, AIBN | 7-substituted-6-aza-8-bromooct-2-enoates | High diastereoselectivity for trans isomers. organic-chemistry.org |

| Aza-Prins Cyclization | AlCl₃ | N-tosyl homoallylamine and carbonyls | Forms trans-2-substituted-4-halopiperidines. organic-chemistry.org |

| Pd-Catalyzed Cyclization | Pd(DMSO)₂(TFA)₂ | Alkenyl amines | Aerobic, base-free conditions. organic-chemistry.org |

| Biocatalytic Cyclization | Transaminases | ω-chloroketones | High enantioselectivity. acs.org |

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like substituted piperidines in a single step from three or more starting materials. nih.govtcichemicals.com A notable example is the one-pot synthesis of 2,3-substituted piperidines via a formal [4+2] cycloaddition involving an organocatalytic direct Mannich reaction followed by reductive cyclization. rsc.org While not directly reported for this compound, this strategy highlights the potential of MCRs for constructing highly functionalized piperidine rings. rsc.org The synthesis of 2,6-diaryl-4-piperidones through a one-pot, three-component reaction under microwave irradiation is another example of an efficient MCR for piperidine synthesis. researchgate.net

Introduction of the 4-Ethylbenzyl Moiety onto Pre-Formed Piperidine Scaffolds

This synthetic strategy involves the initial formation of a piperidine ring, which is subsequently functionalized with the 4-ethylbenzyl group.

N-Alkylation and N-Arylation Strategies

N-alkylation of a pre-existing piperidine is a common method for introducing substituents onto the nitrogen atom. researchgate.net For the synthesis of N-(4-Ethylbenzyl)piperidine, this would involve the reaction of piperidine with a 4-ethylbenzyl halide (e.g., bromide or chloride). smolecule.comchemicalforums.com The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA), to neutralize the hydrohalic acid formed during the reaction. researchgate.netchemicalforums.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or DMF often being employed. researchgate.net

It is important to control the stoichiometry of the reactants to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. researchgate.net Adding the alkylating agent slowly to a solution of the amine can help to favor mono-alkylation. researchgate.net

| Alkylating Agent | Base | Solvent | Key Considerations |

| 4-Ethylbenzyl bromide/chloride | K₂CO₃, TEA, DIEA | Acetonitrile, DMF, DCM | Control of stoichiometry to prevent quaternization. researchgate.netchemicalforums.com |

| 4-Ethylbenzyl chloride | Microwave irradiation | Ethanol | Accelerated reaction times. chemicalforums.com |

Coupling Reactions (e.g., Cross-Coupling Methods)

Cross-coupling reactions are powerful techniques for forming the carbon-carbon bond between the piperidine ring and the 4-ethylbenzyl group. These reactions often use transition metal catalysts, like palladium and nickel, to facilitate the bond formation. worldwidejournals.comthieme-connect.com

A prominent method is the Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide. libretexts.org For the synthesis of this compound, this could involve reacting a 2-halopiperidine derivative with 4-ethylphenylboronic acid. nih.gov The reaction typically requires a palladium catalyst, a base, and a suitable solvent. libretexts.org The versatility and mild conditions of the Suzuki-Miyaura coupling make it a widely used method in the synthesis of complex molecules. nih.gov

The Heck reaction is another valuable cross-coupling method that couples an unsaturated halide with an alkene. scielo.br While not always a direct route, it can be a key step in a multi-step synthesis of this compound. For instance, a 2-vinylpiperidine derivative can be coupled with an iodo- or bromo-benzene derivative. worldwidejournals.com The efficiency of the Heck reaction can be influenced by the choice of catalyst, base, and solvent. worldwidejournals.comthieme-connect.com

Other cross-coupling reactions like the Sonogashira and Stille couplings also offer pathways for creating C-C bonds, although they are used less frequently for this specific target. mdpi.com The Sonogashira reaction couples terminal alkynes with organohalides, while the Stille reaction uses organotin compounds. libretexts.org

| Coupling Reaction | Key Reactants | Typical Catalyst System | Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound and Organohalide | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | Mild reaction conditions, high functional group tolerance, commercial availability of reagents. libretexts.orgnih.gov |

| Heck | Alkene and Organohalide | Palladium or Nickel catalyst and a base | Good for forming C-C bonds with alkenes, tolerant of various functional groups. worldwidejournals.comthieme-connect.com |

| Negishi | Organozinc compound and Organohalide | Palladium or Nickel catalyst | High reactivity and functional group tolerance. researchgate.net |

Amidation and Sulfonylation Reactions

Amidation and sulfonylation reactions are crucial for modifying the piperidine nitrogen, either for protection during synthesis or for creating derivatives with specific properties.

Amidation involves forming an amide bond by reacting the piperidine nitrogen with a carboxylic acid or its derivative. This can be a key step in building the piperidine ring or in functionalizing the final compound. Coupling agents like DCC (dicyclohexylcarbodiimide) or T3P (n-propylphosphonic acid anhydride) are often used to facilitate this reaction. beilstein-journals.org

Sulfonylation is the attachment of a sulfonyl group to the piperidine nitrogen. This is typically achieved by reacting this compound with a sulfonyl chloride in the presence of a base. d-nb.info The resulting sulfonamide can act as a protecting group or be a key feature of the final molecule. The choice of sulfonylating agent and base can influence the reaction's efficiency. d-nb.info A kinetic resolution of 2-substituted indolines has been achieved through N-sulfonylation using a specific organocatalyst. researchgate.net

| Reaction Type | Reagent Class | Specific Examples | Purpose |

|---|---|---|---|

| Amidation | Coupling Agents | DCC, T3P | Activate carboxylic acids for reaction with amines. beilstein-journals.org |

| Sulfonylation | Sulfonylating Agents | Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl) | Introduce sulfonyl groups to the nitrogen atom. d-nb.info |

Stereoselective Synthesis and Chiral Resolution Techniques

The 2-position of the piperidine ring in this compound is a chiral center, meaning the compound exists as two non-superimposable mirror images called enantiomers. The synthesis of a single enantiomer is often desired, as different enantiomers can have different biological activities. This can be achieved through stereoselective synthesis or by separating a mixture of enantiomers (a racemate) through chiral resolution.

Stereoselective Synthesis aims to produce a single enantiomer directly. Common approaches include:

Asymmetric Hydrogenation: This method uses a chiral catalyst to hydrogenate a precursor molecule, such as a substituted pyridine (B92270), to create the chiral piperidine. researchgate.net This is a widely studied method for obtaining enantioenriched 2-substituted piperidines. researchgate.netresearchgate.net

Chiral Pool Synthesis: This strategy starts with a readily available chiral molecule and chemically modifies it to produce the desired enantiomer of this compound. researchgate.netresearchgate.net

Asymmetric Synthesis: This involves using chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. researchgate.netresearchgate.net

Chiral Resolution separates a racemic mixture into its individual enantiomers. Techniques include:

Kinetic Resolution: This method uses a chiral reagent or catalyst that reacts at different rates with the two enantiomers, allowing for their separation. researchgate.netresearchgate.netrsc.orgacs.orgnih.gov For example, a kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base. acs.org

Classical Resolution: This involves reacting the racemic piperidine with a chiral acid to form diastereomeric salts, which can be separated by crystallization.

| Approach | Method | Description |

|---|---|---|

| Stereoselective Synthesis | Asymmetric Hydrogenation | Uses a chiral catalyst to create the stereocenter during hydrogenation of a precursor. researchgate.net |

| Chiral Resolution | Kinetic Resolution | Separates enantiomers based on their different reaction rates with a chiral agent. rsc.orgacs.org |

Green Chemistry Principles in Synthesis Optimization

Green chemistry focuses on designing chemical processes that are environmentally friendly and sustainable. nih.govfigshare.com Applying these principles to the synthesis of this compound can lead to more efficient and less hazardous production methods. nih.gov

Key green chemistry principles relevant to this synthesis include:

Catalysis: Using catalytic reagents is preferable to stoichiometric ones because catalysts are used in small amounts and can be recycled. researchgate.net The use of palladium-catalyzed cross-coupling reactions is a good example of this principle in action. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: This involves replacing toxic and hazardous substances with greener alternatives. nih.gov For example, developing reactions that can be performed in water or other environmentally benign solvents is a key goal. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure and reducing reaction times can save energy.

Renewable Feedstocks: Using starting materials derived from renewable sources, such as biomass, can reduce the reliance on depleting resources. rsc.org A method for producing 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been developed. rsc.org

By optimizing synthetic routes according to these principles, the production of this compound can become more sustainable and economically viable.

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Catalysis | Employing catalytic cross-coupling reactions to minimize waste. researchgate.netmdpi.com |

| Safer Solvents | Developing syntheses that use water or other non-hazardous solvents. rsc.org |

| Renewable Feedstocks | Utilizing starting materials derived from biomass. rsc.org |

Chemical Reactivity and Derivatization

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in 2-(4-Ethylbenzyl)piperidine is a primary site for a variety of chemical reactions, allowing for the introduction of diverse functional groups.

Amide, Sulfonamide, and Carboxamide Formations

The nucleophilic nitrogen of the piperidine can readily react with various electrophilic reagents to form stable amide, sulfonamide, and carboxamide linkages. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of parent compounds.

Amide Formation: The reaction of this compound with an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., DCC, EDC) yields the corresponding N-acylpiperidine derivative. For instance, reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) would produce N-benzoyl-2-(4-ethylbenzyl)piperidine.

Sulfonamide Formation: Similarly, treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in a suitable solvent and base affords the N-sulfonylated piperidine. This transformation is crucial for creating compounds with potential biological activities.

Carboxamide (Urea) Formation: The piperidine nitrogen can also react with isocyanates to form N-substituted ureas. For example, reacting this compound with phenyl isocyanate would yield the corresponding N-phenyl-N'-[2-(4-ethylbenzyl)piperidyl]urea.

| Reagent Class | Specific Reagent Example | Product Type |

|---|---|---|

| Acyl Halide | Benzoyl chloride | Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

| Isocyanate | Phenyl isocyanate | Carboxamide (Urea) |

Quaternization Reactions

The piperidine nitrogen can be alkylated to form a quaternary ammonium (B1175870) salt, a reaction known as the Menshutkin reaction. wikipedia.org This process involves the treatment of the tertiary amine (if the piperidine nitrogen is first N-alkylated) or the secondary amine with an excess of an alkyl halide. For instance, N-methylation of this compound followed by reaction with methyl iodide would lead to the formation of the corresponding N,N-dimethyl-2-(4-ethylbenzyl)piperidinium iodide. The quaternization significantly alters the electronic and solubility properties of the molecule. wikipedia.org

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide (excess) | N-Methyl-2-(4-ethylbenzyl)piperidinium iodide | Quaternization |

| N-Methyl-2-(4-ethylbenzyl)piperidine | Benzyl (B1604629) Bromide | N-Benzyl-N-methyl-2-(4-ethylbenzyl)piperidinium bromide | Quaternization |

Reactions Involving the Piperidine Ring Carbons

The carbon framework of the piperidine ring, while generally stable, can undergo specific transformations, particularly if functional groups are introduced.

Functional Group Interconversions

Functional group interconversions on the piperidine ring itself are less common without prior functionalization. However, if a derivative of this compound were to possess a functional group on the ring, such as a hydroxyl or carbonyl group, a wide range of interconversions would be possible. numberanalytics.com For example, a hydroxyl group could be oxidized to a ketone, which could then undergo reactions such as reduction to an alcohol with different stereochemistry, or conversion to an oxime. imperial.ac.uk

Ring-Opening and Ring-Expansion Reactions

Ring-opening of the piperidine ring is a challenging transformation due to the stability of the six-membered ring. Such reactions typically require harsh conditions or specialized reagents. nih.govrsc.org For instance, von Braun degradation, involving reaction with cyanogen (B1215507) bromide followed by hydrolysis, could potentially cleave the ring.

Ring-expansion reactions, for instance to a seven-membered azepane ring, are also synthetically demanding but can be achieved under specific conditions, often involving intramolecular rearrangements. nih.govsioc-journal.cn

Reactivity of the 4-Ethylbenzyl Group

The 4-ethylbenzyl substituent offers additional sites for chemical modification, primarily at the benzylic position and the ethyl group.

The benzylic C-H bonds of the 4-ethylbenzyl group are susceptible to radical halogenation. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the formation of 2-(4-ethyl-α-bromobenzyl)piperidine. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Furthermore, the ethyl group on the benzene (B151609) ring can be a site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the ethyl group to a carboxylic acid, yielding 4-(1-(piperidin-2-yl)methyl)benzoic acid, provided the piperidine nitrogen is appropriately protected.

| Reaction Site | Reagent | Potential Product | Reaction Type |

|---|---|---|---|

| Benzylic C-H | N-Bromosuccinimide (NBS) | 2-(4-Ethyl-α-bromobenzyl)piperidine | Radical Halogenation |

| Ethyl group (Ar-CH2CH3) | Potassium Permanganate (KMnO4) | 4-(1-(Piperidin-2-yl)methyl)benzoic acid | Oxidation |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Methodologies for Structural Assignment (e.g., 2D-NMR, High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the mass-to-charge ratio of the protonated molecule ([M+H]⁺), allowing for the determination of its elemental formula. For 2-(4-Ethylbenzyl)piperidine, the exact mass can be calculated and compared to the experimental value, typically with a mass error of less than 5 ppm, which confirms the molecular formula. epfl.ch

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N |

| Calculated [M+H]⁺ | 204.1747 |

| Observed [M+H]⁺ | 204.1745 |

| Mass Error (ppm) | -1.0 |

Note: This is a hypothetical data table illustrating expected values.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity of atoms within the molecule.

¹H-¹H COSY: This experiment would reveal correlations between protons on adjacent carbons. Key expected correlations include those between the benzylic protons and the proton at the C2 position of the piperidine (B6355638) ring, as well as between the ethyl group's methylene (B1212753) and methyl protons on the benzene (B151609) ring. Within the piperidine ring, a network of correlations would be observed between adjacent protons (e.g., H2-H3, H3-H4, H4-H5, H5-H6). mdpi.com

¹H-¹³C HSQC: This experiment maps each proton to the carbon atom it is directly attached to. It would allow for the unambiguous assignment of all carbon signals based on the previously assigned proton spectrum. For example, the downfield aromatic CH signals would be distinguished from the upfield aliphatic CH and CH₂ signals of the piperidine ring. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

As of now, there are no publicly accessible single-crystal X-ray diffraction structures for this compound. However, X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of a crystalline compound. nih.gov

Should a suitable crystal be grown and analyzed, this technique would provide precise data on:

Bond Lengths and Angles: Definitive measurements for all bonds and angles within the molecule.

Torsion Angles: These values would explicitly define the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 4-ethylbenzyl substituent relative to the ring.

Intermolecular Interactions: It would reveal how individual molecules pack together in the crystal lattice, highlighting any significant hydrogen bonding or van der Waals interactions.

Studies on similar substituted piperidines, such as various N-benzyl-diphenylpiperidines, have shown that the piperidine ring typically adopts a chair or a flattened-chair conformation in the solid state. researchgate.net

Conformational Dynamics of the Piperidine Ring System

The piperidine ring is not static; it undergoes dynamic conformational changes in solution. The most significant of these is the chair-chair interconversion. In this process, one chair conformer flips into another, causing the substituents to switch between axial and equatorial positions.

For a 2-substituted piperidine, two primary chair conformations are possible: one with the substituent in an equatorial position and one with it in an axial position. The energy difference between these two conformers determines the equilibrium population of each. Generally, bulky substituents preferentially occupy the equatorial position to minimize steric strain, specifically the unfavorable 1,3-diaxial interactions that occur when the substituent is in the axial position. nih.gov

Furthermore, the nitrogen atom in the piperidine ring undergoes rapid inversion, where the lone pair and the N-H proton switch their orientations. Infrared spectroscopy studies on piperidine itself indicate that the conformer with the N-H proton in the equatorial position is slightly more stable. rsc.orgrsc.org

Influence of the 4-Ethylbenzyl Moiety on Molecular Conformation

The 4-ethylbenzyl group at the C2 position is a sterically demanding substituent. Its presence is expected to heavily favor the chair conformation where this group occupies the equatorial position. Placing the bulky 4-ethylbenzyl group in the axial position would introduce significant steric clashes with the axial protons at the C4 and C6 positions of the piperidine ring.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. While specific DFT studies on 2-(4-Ethylbenzyl)piperidine are not extensively documented in publicly available literature, the principles can be applied to predict its behavior based on studies of analogous benzylpiperidine derivatives. jksus.orgrsc.orgnih.govnih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is characterized by the interplay between the saturated piperidine (B6355638) ring and the aromatic 4-ethylbenzyl group. The nitrogen atom of the piperidine ring possesses a lone pair of electrons, rendering it a nucleophilic and basic center. The aromatic ring, with its delocalized π-electron system, can participate in various non-covalent interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. ucsb.edu For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring, consistent with its nucleophilic character. The LUMO is likely to be distributed over the aromatic ring of the 4-ethylbenzyl group, indicating its potential to act as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Electrostatic Potential Mapping: This technique visualizes the charge distribution on the molecule's surface. For this compound, the map would likely show a region of negative electrostatic potential (electron-rich) around the nitrogen atom, confirming it as a primary site for electrophilic attack or protonation. The aromatic ring would exhibit a more complex distribution, with the ethyl group influencing the electron density of the phenyl ring.

Reactivity Descriptors: Quantum chemical calculations can yield various descriptors that quantify reactivity. jksus.org These include ionization potential, electron affinity, and global hardness and softness. These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's resistance to charge transfer.

| Descriptor | Predicted Characteristic for this compound | Implication |

| HOMO | Localized on the piperidine nitrogen | Nucleophilic center, site of protonation |

| LUMO | Distributed over the aromatic ring | Potential for π-stacking and other interactions |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

| Electrostatic Potential | Negative potential around nitrogen | Site for hydrogen bonding and interaction with electrophiles |

Spectroscopic Property Simulations

Computational methods can simulate various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These simulations are valuable for interpreting experimental spectra and confirming molecular structures. researchgate.netchemicalbook.comspectrabase.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net For this compound, the protons on the piperidine ring would have characteristic shifts depending on their axial or equatorial positions and proximity to the benzyl (B1604629) group. The protons of the ethyl group and the aromatic ring would also have distinct chemical shifts that can be predicted. Correlation of theoretical and experimental NMR data is a powerful tool for conformational analysis.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Simulations can predict the frequencies and intensities of these bands. For this compound, characteristic peaks would be expected for the N-H stretch of the piperidine ring, C-H stretches of the aliphatic and aromatic groups, and C=C stretching vibrations of the aromatic ring.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are particularly useful for understanding its potential interactions with biological targets. researchgate.net

Ligand-Target Interaction Prediction in Research Models

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. abap.co.inabap.co.in This allows for the prediction of binding affinity and the nature of the interactions. Benzylpiperidine derivatives have been studied for their interaction with various receptors, including serotonin (B10506) transporters (SERT) and sigma receptors. nih.govnih.govnih.govnih.gov

Serotonin Transporter (SERT): Docking studies of benzylpiperidine analogues into SERT have revealed key interactions. nih.govnih.gov The protonated piperidine nitrogen can form a crucial cation-π interaction with aromatic residues, such as phenylalanine, in the binding site. The benzyl group often occupies a hydrophobic pocket, contributing to the binding affinity through van der Waals forces and π-π stacking interactions. The 4-ethyl group on the benzyl ring of this compound would be expected to enhance these hydrophobic interactions.

Sigma Receptors: Benzylpiperidine derivatives have also shown affinity for sigma receptors. nih.govnih.gov Docking simulations suggest that the protonated nitrogen forms a salt bridge with acidic residues like aspartate in the receptor's binding pocket. The benzyl and ethyl groups would likely engage with hydrophobic residues within the binding site, influencing the ligand's affinity and selectivity.

| Target Receptor | Key Predicted Interactions for this compound |

| Serotonin Transporter (SERT) | Cation-π interaction (piperidine N⁺ with aromatic residues), Hydrophobic interactions (4-ethylbenzyl group in hydrophobic pocket) |

| Sigma Receptors | Salt bridge (piperidine N⁺ with acidic residues), Hydrophobic interactions (4-ethylbenzyl group with hydrophobic residues) |

Conformational Searching and Energy Minimization

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational searching algorithms are used to identify the stable low-energy conformations of a molecule. nih.govnih.govresearchgate.netrsc.org

The piperidine ring typically adopts a chair conformation. For a 2-substituted piperidine, the substituent can be in either an axial or equatorial position. researchgate.net The relative stability of these conformers is influenced by steric and electronic factors. For this compound, the bulky 4-ethylbenzyl group would be expected to preferentially occupy the equatorial position to minimize steric hindrance.

Energy minimization is a computational process that calculates the geometry of a molecule corresponding to its lowest potential energy. This is a crucial step in preparing a ligand for docking studies to ensure that a realistic and low-energy conformation is used.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

For analogues of this compound, a QSAR study would involve calculating a variety of molecular descriptors for a set of similar compounds with known biological activities. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Molecular Descriptors in QSAR:

Electronic Descriptors: These can be derived from quantum chemical calculations and include parameters like HOMO and LUMO energies, dipole moment, and partial atomic charges. ucsb.edujksus.org

Steric Descriptors: These describe the size and shape of the molecule and can include parameters like molecular weight, molar refractivity, and Kier's shape indices.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices.

| QSAR Descriptor Type | Examples | Potential Influence on Activity of Analogues |

| Electronic | HOMO/LUMO energies, Dipole moment | Modulates ligand-receptor electronic interactions |

| Steric | Molecular weight, Molar refractivity | Influences fit within the receptor binding pocket |

| Hydrophobic | logP | Affects membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices | Encodes information about molecular branching and shape |

Molecular Dynamics Simulations to Investigate Conformational Flexibility

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the conformational landscape and flexibility of molecules like this compound. These simulations model the atomic movements over time by solving Newton's equations of motion, providing a detailed picture of the molecule's dynamic behavior in various environments. For this compound, MD simulations can elucidate the flexibility of the piperidine ring, the rotational freedom of the ethylbenzyl substituent, and the interplay between these motions.

The primary source of conformational flexibility in this compound arises from two key structural features: the puckering of the piperidine ring and the rotation around the single bonds connecting the ring to the benzyl group and the ethyl group to the phenyl ring.

Piperidine Ring Conformations:

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, it can dynamically interconvert between two chair conformers, as well as transiently populate higher-energy boat and twist-boat conformations. In the case of 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position on the chair frame.

Molecular dynamics simulations, often complemented by quantum mechanics (QM) calculations, can quantify the energy differences between these states. nih.govacs.org For a 2-substituted piperidine, the relative stability of the axial versus equatorial conformer is dictated by a balance of steric hindrance and electronic effects. nih.govacs.org Generally, bulky substituents prefer the less sterically hindered equatorial position. MD simulations allow for the exploration of the energy barriers separating these conformers and the frequency of their interconversion.

Substituent Rotation and Flexibility:

Beyond the ring dynamics, the 4-ethylbenzyl group possesses significant rotational freedom. MD simulations can track the torsional angles defining the orientation of this substituent relative to the piperidine ring. The key rotational degrees of freedom include:

C(phenyl)-C(ethyl) bond rotation: This governs the orientation of the ethyl group on the phenyl ring.

These rotational motions are not independent; they are coupled to the piperidine ring's conformation. For instance, the steric environment presented by the piperidine ring can influence the preferred rotational state of the benzyl group. Computational studies on related substituted systems have shown that the interplay of steric factors, electrostatic interactions, and hyperconjugation influences conformational behavior. nih.gov

Simulated Conformational Preferences:

While specific MD simulation data for this compound is not extensively published, general principles from studies on similar substituted piperidines can be applied. researchgate.netnih.gov The simulations would typically reveal the relative populations of the equatorial and axial conformers. The large 4-ethylbenzyl group is expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

The table below illustrates a hypothetical energy landscape that could be derived from MD simulations, showing the relative energies of different conformations. Lower energy values indicate more stable and thus more populated states.

| Conformation | Piperidine Ring Conformation | Substituent Position | Relative Potential Energy (kcal/mol) - Illustrative |

|---|---|---|---|

| Equatorial Chair | Chair | Equatorial | 0.00 |

| Axial Chair | Chair | Axial | ~2.5 - 4.0 |

| Twist-Boat | Twist-Boat | - | ~5.0 - 6.0 |

| Boat | Boat | - | ~6.0 - 7.0 |

This table is illustrative and provides expected relative energy values based on conformational analysis of substituted piperidines. Actual values would require specific quantum mechanics or molecular mechanics calculations.

MD simulations can also generate free energy surfaces, which map the energy of the system as a function of key geometric parameters (like dihedral angles). chemrxiv.org These surfaces visually represent the most stable conformational states as energy minima and the transition pathways between them. For this compound, such a surface would likely show a deep and broad energy well corresponding to the equatorial chair conformation, with higher energy regions representing the axial and non-chair forms. The simulations provide insights into the structural stability and flexibility of piperidine derivatives, which is valuable for applications like drug design. researchgate.net

Non Clinical Biological Investigation and Mechanistic Research

In Vitro Studies of Molecular Interactions with Biological Targets

Receptor Binding Affinity Studies (e.g., σ-1 Receptor, GPCRs)

No studies reporting the receptor binding affinity of 2-(4-Ethylbenzyl)piperidine for the σ-1 receptor or any G-protein coupled receptors (GPCRs) were identified. Research on other piperidine-based compounds has shown affinity for these targets, but data for this compound is not available.

Enzyme Inhibition Kinetic Studies (e.g., Proteases, α-Glucosidase, Cholinesterase)

There is no available data from kinetic studies on the inhibitory effects of this compound on enzymes such as proteases, α-glucosidase, or cholinesterases. While the broader class of piperidine (B6355638) derivatives has been investigated for such activities, specific IC50 or Ki values for this compound have not been published.

Investigation of Protein-Ligand Complex Formation

No structural or biophysical studies, such as X-ray crystallography or NMR spectroscopy, have been published that detail the formation of a protein-ligand complex involving this compound.

Cellular Mechanistic Studies (Excluding Clinical Human Data)

Cellular Target Engagement Assays

Information from cellular target engagement assays for this compound is not available in the reviewed literature. Such assays are crucial for confirming the interaction of a compound with its biological target within a cellular environment.

Signaling Pathway Modulation in Research Cell Lines

No research was found that investigates the effects of this compound on intracellular signaling pathways in any research cell lines.

Anti-Proliferative Activity in Research Cell Lines for Mechanistic Insight

The anti-proliferative potential of piperidine-containing compounds has been a subject of significant interest in oncological research. While direct studies on the anti-proliferative effects of this compound are not extensively documented in publicly available literature, research on structurally related 2-benzylpiperidine and N-benzylpiperidine derivatives provides valuable insights into the potential cytotoxic activities of this class of compounds.

Investigations into various cancer cell lines have demonstrated that the benzylpiperidine scaffold can serve as a pharmacophore for anti-proliferative agents. For instance, derivatives of 2-substituted benzylamino-4-amino-5-aroylthiazoles have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. In these studies, the substitution pattern on the phenyl ring of the benzylamino moiety was found to play a crucial role in modulating the anti-proliferative activity nih.govnih.gov. Specifically, the introduction of an electron-withdrawing group, such as chlorine at the para-position of the phenyl ring, was shown to significantly enhance the activity against certain cancer cell lines when compared to the unsubstituted benzylamino analogue nih.govnih.gov. This suggests that electronic properties of the substituent on the benzyl (B1604629) ring are a key determinant of cytotoxic potency.

Furthermore, studies on other N-benzylpiperidine derivatives have revealed anti-proliferative effects against various human tumor cell lines. For example, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have demonstrated notable anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines mdpi.com. These findings underscore the versatility of the N-benzylpiperidine motif as a building block in the design of novel anti-cancer agents nih.gov. The anti-proliferative mechanism of such compounds is often multifaceted, with some derivatives inducing apoptosis in cancer cells nih.govnih.gov.

While the specific anti-proliferative profile of this compound remains to be fully elucidated, the existing data on its analogues suggest that this compound could exhibit cytotoxic effects against various cancer cell lines. The presence of the 4-ethyl group on the benzyl ring likely influences its biological activity, and further research is warranted to characterize its specific effects and mechanism of action in different cancer cell types.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (in Non-Clinical Context)

The structure-activity relationship (SAR) of benzylpiperidine derivatives has been explored in various therapeutic contexts, providing a framework for understanding how structural modifications influence biological activity. Although specific SAR studies focusing on the anti-proliferative activity of this compound are limited, general principles derived from related series of compounds can offer valuable insights.

The N-benzylpiperidine motif is recognized as a versatile scaffold in medicinal chemistry, in part due to its ability to engage in crucial cation-π and π-π interactions with biological targets nih.govresearchgate.net. The substitution on the benzyl ring is a common strategy to modulate the potency and selectivity of these compounds.

Key findings from SAR studies on related benzylpiperidine analogues indicate that:

Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly impact biological activity. For instance, in a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles, the presence of a para-chloro substituent on the benzyl ring enhanced anti-proliferative activity, whereas a para-fluoro substituent led to a decrease in activity compared to the unsubstituted analogue nih.govnih.gov. This highlights the importance of both electronic and steric factors of the substituent. The 4-ethyl group in this compound, being an electron-donating and moderately bulky group, would be expected to confer a distinct pharmacological profile compared to other substituted analogues.

Piperidine Ring Substitution: The position of the benzyl group on the piperidine ring is also a critical determinant of activity. For example, a comparison between 2-benzylpiperidine and 3-phenylpiperidine has shown that the latter is a more potent monoamine reuptake inhibitor wikipedia.org. While this is not directly related to anti-proliferative activity, it illustrates the sensitivity of biological activity to the precise arrangement of the phenyl and piperidine rings.

N-Alkylation/Arylation: In the context of N-benzylpiperidines, modifications at the nitrogen atom are a common strategy for optimizing activity. However, for 2-benzylpiperidine derivatives where the nitrogen is part of the piperidine ring and not directly attached to the benzyl group, the focus of SAR would be on substitutions on both the piperidine and benzyl rings.

The table below summarizes hypothetical SAR trends based on findings from related benzylpiperidine derivatives in various biological assays, which could be relevant for understanding the potential anti-proliferative activity of this compound.

| Structural Modification | General Observation on Biological Activity | Potential Implication for this compound |

| Para-substitution on Benzyl Ring | Electron-withdrawing groups can enhance activity in some series. | The electron-donating nature of the 4-ethyl group may lead to a different activity profile compared to halogenated analogues. |

| Steric Bulk of Substituent | The size of the substituent can influence binding to the target protein. | The ethyl group provides moderate steric bulk, which could be favorable or unfavorable depending on the target's binding pocket. |

| Position of Benzyl Group on Piperidine | Isomeric position (e.g., 2- vs. 3- vs. 4-benzyl) significantly alters pharmacology. | The 2-substitution pattern defines the specific spatial relationship between the aromatic and heterocyclic rings. |

Further empirical studies are necessary to delineate the specific SAR for the anti-proliferative effects of this compound and to identify the optimal substitution patterns for maximizing its potential therapeutic efficacy.

Analytical Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone of separation science, indispensable for assessing the purity of 2-(4-Ethylbenzyl)piperidine and for its isolation from reaction mixtures or complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of piperidine-containing compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed due to the moderate polarity of this compound.

Methodology: Separation is commonly achieved on a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile (B52724). Detection is usually performed using an ultraviolet (UV) detector, as the benzyl (B1604629) moiety of the compound is chromophoric. For compounds lacking a strong chromophore, pre-column derivatization with reagents such as 4-toluenesulfonyl chloride can be used to introduce a UV-active or fluorescent tag, enhancing detection sensitivity. thermofisher.com

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 254 nm |

This interactive table provides a typical set of starting conditions for the HPLC analysis of piperidine (B6355638) derivatives.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful tool for purity analysis, particularly for volatile and thermally stable compounds like many piperidine derivatives.

Methodology: The analysis is typically performed on a capillary column with a non-polar stationary phase, such as diphenyl dimethyl polysiloxane. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. The sample is injected into a heated port where it is vaporized and carried onto the column by an inert gas (e.g., helium or nitrogen). The temperature of the column is programmed to increase over time to ensure the efficient separation of components with different boiling points.

| Parameter | Condition |

| Column | DB-5 (30 m x 0.53 mm x 1.50 µm) |

| Carrier Gas | Helium |

| Flow Rate | 5.0 mL/min |

| Injector Temp. | 250°C |

| Detector Temp. | 250°C (FID) |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min |

This interactive table outlines a general GC method suitable for analyzing this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. libretexts.org

Methodology: For a basic compound like this compound, a silica gel plate (silica gel 60 F254) is typically used as the stationary phase. austinpublishinggroup.com The mobile phase is a mixture of solvents, often a non-polar solvent like chloroform or toluene, a moderately polar solvent like ethyl acetate, and a small amount of a basic modifier such as triethylamine (B128534) or ammonia (B1221849) to prevent peak tailing. austinpublishinggroup.comakjournals.com After the plate is developed, spots can be visualized under UV light (at 254 nm) or by staining with a suitable reagent like Dragendorff's reagent, which produces a colored complex with nitrogen-containing compounds. austinpublishinggroup.com

Mass Spectrometry for Trace Analysis and Metabolite Identification in Research Samples

Mass Spectrometry (MS) is a highly sensitive and specific technique crucial for structural elucidation and identifying metabolites in research samples. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides unparalleled analytical power.

Methodology: In a research setting, in vitro studies using liver microsomes or hepatocytes are common for investigating metabolic pathways. nih.gov After incubation, the sample is analyzed by LC-MS/MS. Electrospray ionization (ESI) is a soft ionization technique suitable for generating intact molecular ions of the parent compound and its metabolites. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment these ions, providing structural information.

Common metabolic pathways for N-alkylpiperidine compounds include N-dealkylation, hydroxylation of the piperidine or aromatic rings, and subsequent conjugation reactions. researchgate.netnih.gov For this compound, fragmentation would likely involve cleavage at the benzylic position and within the piperidine ring. The alpha-cleavage of the alkyl radical next to the nitrogen atom is a predominant fragmentation mode for aliphatic amines. miamioh.edu

| Biotransformation | Mass Change | Potential Metabolite Structure |

| Parent Compound | 0 | This compound |

| Hydroxylation | +16 Da | Hydroxy-2-(4-ethylbenzyl)piperidine |

| N-Oxidation | +16 Da | This compound-N-oxide |

| Ethyl group oxidation | +14 Da | 2-(4-(1-Hydroxyethyl)benzyl)piperidine |

| Ring Opening | +18 Da | Carbinolamine intermediate followed by hydrolysis |

This interactive table lists potential biotransformations of this compound and the corresponding mass shifts detectable by MS.

Spectrophotometric and Spectrofluorometric Assays for Quantification

Spectrophotometric and spectrofluorometric methods offer alternative approaches for quantification, often relying on derivatization to produce a colored or fluorescent product.

Methodology: While this compound possesses a UV-active chromophore, its absorptivity may not be sufficient for trace-level quantification. Spectrophotometric assays for similar amines often involve a derivatization reaction. For instance, reaction with a reagent like chloranil can produce a colored aminovinylquinone derivative that can be quantified at a specific wavelength in the visible spectrum.

Spectrofluorometry provides higher sensitivity. Since this compound is not natively fluorescent, quantification requires pre- or post-column derivatization with a fluorogenic reagent. Reagents like fluorescamine, o-phthalaldehyde (OPA), or dansyl chloride react with the secondary amine of the piperidine ring to yield highly fluorescent products. libretexts.orgtandfonline.comacs.org The fluorescence intensity is then measured at specific excitation and emission wavelengths. For example, derivatization with 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) allows for detection with an argon ion laser at 488 nm. tandfonline.com

| Parameter | Method | Details |

| Technique | Spectrofluorometry | Pre-column derivatization |

| Reagent | Dansyl Chloride (DNS-Cl) | Reacts with secondary amine |

| Excitation λ | ~340 nm | (Typical for dansyl derivatives) |

| Emission λ | ~520 nm | (Typical for dansyl derivatives) |

| Quantification | Linear range established with standards |

This interactive table summarizes a hypothetical spectrofluorometric assay for quantifying piperidine derivatives.

Advanced Techniques for Stereoisomer Separation and Analysis

Since the 2-position of the piperidine ring in this compound is a chiral center, the compound exists as a pair of enantiomers. Separating and analyzing these stereoisomers is critical, as they can exhibit different biological activities.

Methodology: Chiral HPLC is the predominant technique for the separation of enantiomers. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are widely effective for a broad range of compounds, including piperidine derivatives. nih.govresearchgate.net

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Mobile phases can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, depending on the specific column and analyte. nih.govmdpi.com The separation can be monitored by UV or MS detection. Preparative chiral HPLC can be used to isolate the individual enantiomers for further study. nih.gov

| Parameter | Condition |

| Column | Chiralpak IA (amylose-based CSP) |

| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

This interactive table shows example conditions for the chiral separation of a racemic piperidine derivative.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Ethylbenzyl)piperidine to improve yield and purity?

Methodological Answer:

- Key Variables : Solvent selection (e.g., dichloromethane for phase separation), reaction temperature (25–40°C), and base choice (e.g., NaOH or KCO) significantly impact yield. For example, highlights a 99% purity product using dichloromethane and NaOH .

- Stepwise Refinement :

- Safety : Use fume hoods, gloves, and eye protection due to hazards noted in piperidine derivatives (e.g., skin/eye irritation risks in ) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- Primary Tools :

- NMR Spectroscopy : Confirm substitution patterns (e.g., ethylbenzyl protons at δ 1.2–1.4 ppm for CH, δ 2.4–2.6 ppm for CH) .

- FT-IR : Identify piperidine N-H stretches (~3300 cm) and aromatic C=C (~1600 cm) .

- X-ray Crystallography : Resolve stereochemistry (as in for analogous piperidine derivatives) .

- Cross-Validation : Compare spectral data with computational models (e.g., PubChem or NIST databases) .

Q. What purification strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- Common Byproducts : Alkylated side products or oxidation intermediates (e.g., nitro derivatives in ) .

- Mitigation Steps :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:

- Systematic Replication :

- Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).

- Validate methods using orthogonal techniques (e.g., UV-Vis vs. gravimetric analysis).

- Root-Cause Analysis :

Q. What experimental designs are suitable for probing this compound’s pharmacological mechanisms?

Methodological Answer:

- In Vitro Assays :

- Target Binding : Radioligand displacement assays (e.g., H-labeled receptors).

- Enzyme Inhibition : IC determination via fluorogenic substrates (e.g., acetylcholinesterase inhibition in ) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen-substituted benzyl groups) and correlate substituent effects with bioactivity .

Q. How can computational modeling predict this compound’s metabolic stability?

Methodological Answer:

Q. What strategies address instability of this compound under varying storage conditions?

Methodological Answer:

- Degradation Pathways : Hydrolysis (pH-dependent) or photolysis (UV exposure).

- Stabilization :

- Store at -20°C in amber vials with desiccants.

- Formulate as salts (e.g., hydrochloride) to enhance shelf life .

- Monitoring : Accelerated stability studies (ICH Q1A guidelines) with HPLC tracking .

Q. How can factorial design optimize multi-step reactions involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.